molecular formula C17H13N3O3S B2605935 N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide CAS No. 1286721-45-6

N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2605935
CAS No.: 1286721-45-6
M. Wt: 339.37
InChI Key: OEBANYCIIUMUAH-UHFFFAOYSA-N
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Description

N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of indoline, oxazole, and thiophene moieties These structural elements are known for their significant roles in various biological and chemical processes

Mechanism of Action

    Target of action

    Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds are helpful in developing new useful derivatives .

    Mode of action

    The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

    Biochemical pathways

    Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities affect a variety of biochemical pathways.

    Result of action

    The molecular and cellular effects of indole derivatives depend on their specific biological activities. For example, some indole derivatives have been reported as antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the indoline moiety through Fischer indole synthesis, followed by the construction of the oxazole ring via cyclization reactions. The thiophene carboxamide group is then introduced through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of efficient purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoline, oxazole, and thiophene derivatives, such as:

Uniqueness

N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which can confer a range of chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-oxazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-15(14-6-3-9-24-14)19-17-18-12(10-23-17)16(22)20-8-7-11-4-1-2-5-13(11)20/h1-6,9-10H,7-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBANYCIIUMUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=COC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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